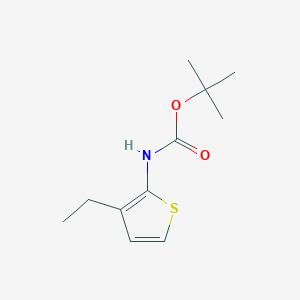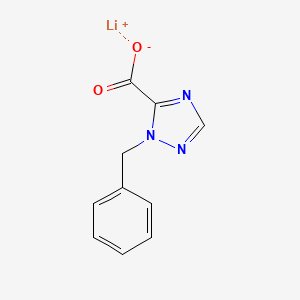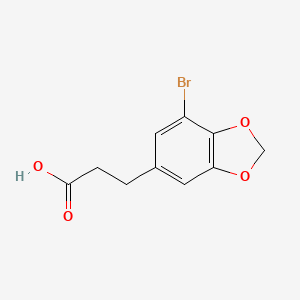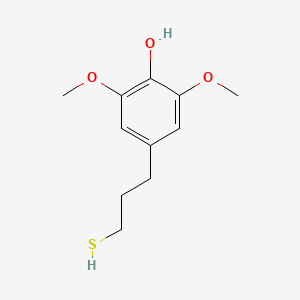
1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a carbonitrile group and a 3-bromo-5-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-methylbenzyl bromide with cyclobutanecarbonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to enhance reaction rates and yields. The use of automated systems for reagent addition and product isolation can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Nucleophilic Substitution: 1-(3-Azido-5-methylphenyl)cyclobutanecarbonitrile.
Oxidation: 1-(3-Bromo-5-methylphenyl)cyclobutanecarboxylic acid.
Reduction: 1-(3-Bromo-5-methylphenyl)cyclobutanemethylamine.
Aplicaciones Científicas De Investigación
Chemistry: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity allows for the creation of tailored compounds with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and carbonitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3-Chloro-5-methylphenyl)cyclobutanecarbonitrile: Similar structure but with a chlorine substituent instead of bromine.
1-(3-Bromo-5-ethylphenyl)cyclobutanecarbonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Bromo-5-methylphenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is unique due to the combination of its bromine substituent and cyclobutane ring, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a potential candidate for developing novel compounds with specific functions.
Propiedades
Fórmula molecular |
C12H12BrN |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrN/c1-9-5-10(7-11(13)6-9)12(8-14)3-2-4-12/h5-7H,2-4H2,1H3 |
Clave InChI |
LJQAANCOKSOZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C2(CCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)






![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)

![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
